
Tolterodine dimer-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolterodine dimer-d7 is a deuterated form of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in various research applications, including pharmacokinetic studies and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tolterodine dimer-d7 involves the incorporation of deuterium into the tolterodine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tolterodine dimer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and substituted tolterodine derivatives. These products can have varying degrees of pharmacological activity and are often used in research to study the structure-activity relationship of the compound .
Aplicaciones Científicas De Investigación
Tolterodine dimer-d7 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic profiling and pharmacokinetic studies to understand the metabolism and distribution of tolterodine in biological systems.
Medicine: Used in the development of new therapeutic agents for the treatment of overactive bladder and other related conditions.
Industry: Utilized in the production of deuterated drugs and as a reference standard in analytical chemistry
Mecanismo De Acción
Tolterodine dimer-d7 exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
Tolterodine: The non-deuterated form of tolterodine, used in the treatment of overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Uniqueness: Tolterodine dimer-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacological properties of the compound, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C35H41NO2 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3/i1D3,2D3,25D |
Clave InChI |
OVJNATACTARGSL-PPRWSYCBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)CCC(C3=CC=CC=C3)C4=C(C=CC(=C4)C)O |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


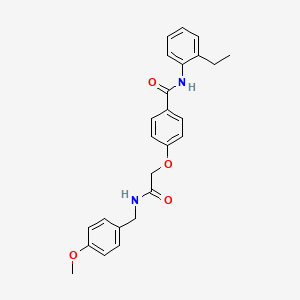

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

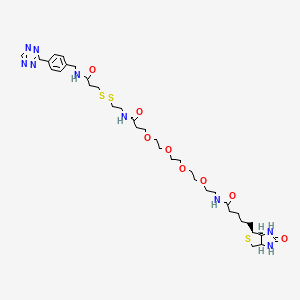
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
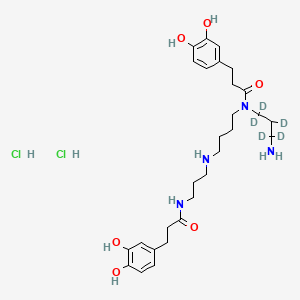
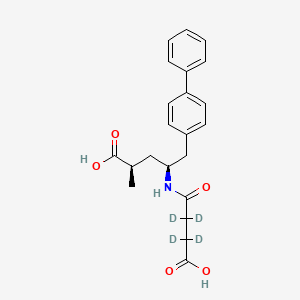

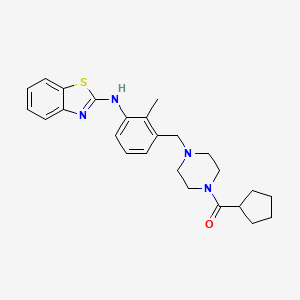


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
